molecular formula C17H13N B14115358 3-[1,1'-Biphenyl]-4-ylpyridine

3-[1,1'-Biphenyl]-4-ylpyridine

Cat. No.: B14115358
M. Wt: 231.29 g/mol
InChI Key: OIWJBXODTRCYHF-UHFFFAOYSA-N
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Description

3-[1,1’Ao-Biphenyl]4-yl-pyridine is an organic compound that features a biphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1’Ao-Biphenyl]4-yl-pyridine typically involves the Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: In an industrial setting, the production of 3-[1,1’Ao-Biphenyl]4-yl-pyridine may involve large-scale Suzuki coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[1,1’Ao-Biphenyl]4-yl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

3-(4-phenylphenyl)pyridine

InChI

InChI=1S/C17H13N/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)17-7-4-12-18-13-17/h1-13H

InChI Key

OIWJBXODTRCYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

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